molecular formula C10H13BrO B108114 Benzyl 3-bromopropyl ether CAS No. 54314-84-0

Benzyl 3-bromopropyl ether

Cat. No.: B108114
CAS No.: 54314-84-0
M. Wt: 229.11 g/mol
InChI Key: PSUXTZLDBVEZTD-UHFFFAOYSA-N
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Description

Benzyl 3-bromopropyl ether is an organic compound with the molecular formula C10H13BrO. It is a colorless to slightly yellow liquid that is slightly soluble in water. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .

Mechanism of Action

Target of Action

Benzyl 3-bromopropyl ether is a chemical compound with the molecular formula C10H13BrO It’s known that benzylic compounds often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

Benzylic compounds often act through nucleophilic substitution reactions, where the bromine atom can be replaced by other groups . This allows the compound to form covalent bonds with its targets, potentially altering their function.

Biochemical Pathways

It has been used in the synthesis of various complex molecules , suggesting that it may interact with multiple biochemical pathways.

Pharmacokinetics

Its physical properties such as a boiling point of 130-132 °c/8 mmhg and a density of 1298 g/mL at 25 °C suggest that it may have significant bioavailability .

Result of Action

It’s known to cause skin and eye irritation, and may cause respiratory irritation . This suggests that it may have cytotoxic effects at high concentrations.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity may be affected by the presence of other chemical species in the environment. Additionally, its stability and efficacy may be influenced by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 3-bromopropyl ether can be synthesized through the reaction of benzyl alcohol with 3-bromopropanol. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The process may also include purification steps such as distillation or recrystallization to remove any impurities .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Benzyl 3-bromopropyl ether serves as a crucial building block in organic synthesis. It is particularly valuable in the preparation of complex organic molecules, including pharmaceuticals and agrochemicals. The compound undergoes nucleophilic substitution reactions where the bromine atom can be replaced by other functional groups, facilitating the synthesis of various derivatives.

Key Synthetic Applications

  • Synthesis of Pharmaceuticals : Utilized as an intermediate in the synthesis of drugs targeting neurological and inflammatory conditions.
  • Preparation of Specialty Chemicals : Employed in the production of polymers and resins, enhancing material properties for industrial applications .

Biological Applications

In biological research, this compound is used to modify biomolecules, aiding in the study of biological pathways and interactions. Its ability to act as a substrate for cytochrome P450 enzymes indicates potential interactions within metabolic pathways, making it relevant in drug metabolism studies.

Biological Insights

  • Cytochrome P450 Interaction : Acts as an inhibitor for specific cytochrome P450 enzymes (e.g., CYP1A2 and CYP2D6), suggesting its role in drug development.
  • Biochemical Pathways : Facilitates the study of metabolic pathways by serving as a model compound for various biochemical reactions.

Medicinal Chemistry

This compound has garnered attention in medicinal chemistry due to its structural characteristics that allow it to function as both an alkyl halide and an ether. This duality enhances its reactivity profile in drug design.

Medicinal Applications

  • Lead Compound Development : Investigated for its potential as a lead compound in drug development due to its inhibitory effects on cytochrome P450 enzymes.
  • Drug Synthesis : Integral in synthesizing compounds targeting specific health conditions, thereby contributing to the development of novel therapeutic agents .

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals that find applications across various sectors.

Industrial Uses

  • Production of Resins and Polymers : Enhances properties such as durability and flexibility in polymer formulations.
  • Chemical Manufacturing : Serves as a reagent in the synthesis of other valuable chemical intermediates used in different industrial processes .

Case Study 1: Anticancer Research

Recent studies have explored derivatives of this compound for their anticancer properties. The compound's structure allows it to be modified into various analogs that exhibit selective cytotoxicity against cancer cells, demonstrating its potential as a therapeutic agent .

Case Study 2: Drug Metabolism Studies

Research has shown that this compound can inhibit specific cytochrome P450 enzymes involved in drug metabolism. This property makes it a valuable tool for studying drug interactions and optimizing pharmacokinetics.

Comparison with Similar Compounds

  • Benzyl 2-bromoethyl ether
  • Benzyl 4-methylbenzyl ether
  • Phenyl vinyl ether
  • 2-Bromoethyl methyl ether

Comparison: Benzyl 3-bromopropyl ether is unique due to its three-carbon chain length between the benzyl group and the bromine atom. This structural feature provides distinct reactivity and selectivity in chemical reactions compared to similar compounds with shorter or longer carbon chains. For example, benzyl 2-bromoethyl ether has a shorter two-carbon chain, which may result in different steric and electronic effects during reactions .

Biological Activity

Benzyl 3-bromopropyl ether, also known as (3-bromopropoxy)methylbenzene, is an organic compound with a molecular formula of C10_{10}H13_{13}BrO and a molecular weight of approximately 229.12 g/mol. This compound is notable for its bromine atom, which plays a significant role in its chemical reactivity and biological properties. This article delves into the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10_{10}H13_{13}BrO
  • Molecular Weight : 229.12 g/mol
  • Appearance : Colorless to light yellow liquid
  • Boiling Point : Approximately 141 °C at reduced pressure (14 mmHg)
  • Solubility : Slightly soluble in water

Biological Activity

This compound exhibits several notable biological activities, particularly as an inhibitor of cytochrome P450 enzymes. These enzymes are crucial in drug metabolism, and their inhibition can lead to significant pharmacokinetic interactions.

Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor of the cytochrome P450 1A2 and 2D6 enzymes. These enzymes are involved in the metabolism of various pharmaceuticals, suggesting that this compound could alter the metabolism of co-administered drugs, necessitating careful consideration in therapeutic contexts.

Table 1: Cytochrome P450 Enzymes Inhibited by this compound

EnzymeRole in MetabolismInhibition Type
CYP1A2Metabolizes caffeine and theophyllineCompetitive inhibition
CYP2D6Metabolizes antidepressants and beta-blockersCompetitive inhibition

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antimicrobial Activity : Preliminary studies suggest that compounds structurally related to this compound exhibit antimicrobial properties against various bacterial strains. The exact mechanisms remain under investigation, but it is hypothesized that the bromine atom enhances its reactivity towards microbial targets.
  • Cytotoxicity Against Cancer Cell Lines : Research has indicated that benzyl ethers can demonstrate cytotoxic effects against certain cancer cell lines. This compound's unique structure may contribute to its ability to induce apoptosis in these cells, although further studies are needed to confirm these effects .
  • Drug Interaction Studies : Given its role as a cytochrome P450 inhibitor, this compound has been included in studies assessing drug-drug interactions. These studies are critical for understanding how this compound may affect the pharmacokinetics of co-administered medications .

Synthetic Routes and Applications

This compound can be synthesized through several methods, allowing for flexibility in reaction conditions. Its unique structure makes it valuable in both academic research and industrial applications, including:

  • Medicinal Chemistry : Potential applications in drug design targeting metabolic pathways involving cytochrome P450 enzymes.
  • Synthetic Organic Chemistry : Utilized as a reagent in various chemical reactions due to its nucleophilic properties .

Properties

IUPAC Name

3-bromopropoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUXTZLDBVEZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379794
Record name Benzyl 3-bromopropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54314-84-0
Record name Benzyl 3-bromopropyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54314-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 3-bromopropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the Grignard reagent prepared from bromobenzene (46.3 g., 0.294 mole) and magnesium (7.15 g., 0.294 mole) in ether (150 ml.) is added, dropwise over one hour at 0°, a solution of 3-chloromethoxy-1-bromopropane (55.0 g., 0.294 mole) in ether (50 ml.). The resulting solution is stirred at 25° for 16 hours, then heated at reflux for 1/4 hour, cooled to 0° and cautiously treated with ice water (200 ml.) with vigorous stirring. After separating the phases, the aqueous layer is extracted with ether (200 ml.). The combined organic extract is washed with water, 5% potassium carbonate, water and saturated brine, dried over sodium sulfate and evaporated in vacuo leaving a pale yellow oil (64.4 g., 96%) which is distilled to provide the title compound as a colorless liquid (92% recovery), b.p. 140°-141°/14 mm.; pmr (CDCl3)δ2.12 (2H,p), 3.51 (2H,t), 3.60 (2H,t), 4.50 (2H,t) and 7.31 (5H,s).
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
46.3 g
Type
reactant
Reaction Step One
Quantity
7.15 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
92%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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